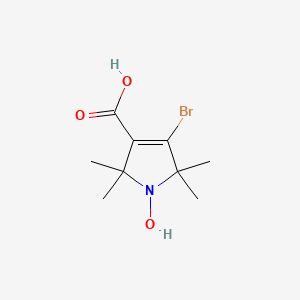
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid is a brominated pyrrole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Oxo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Reduction: 1-Hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Substitution: 4-Methoxy-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Applications De Recherche Scientifique
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity and function.
Comparaison Avec Des Composés Similaires
- 4-Chloro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Fluoro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Iodo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
Comparison: Compared to its analogs, 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique combination of functional groups also contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
1020720-12-0 |
|---|---|
Formule moléculaire |
C9H14BrNO3 |
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h14H,1-4H3,(H,12,13) |
Clé InChI |
CHBQXHRKVZRBIE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(N1O)(C)C)Br)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)









![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)
